Cas no 930286-91-2 (4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine)
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- [4,4'-Bi-1H-pyrazol]-3-amine, 1'-methyl-
- 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine
- DTXSID70648812
- 1'-METHYL-1H,1'H-[4,4'-BIPYRAZOL]-5-AMINE
- SCHEMBL10070730
- 930300-12-2
- 930286-91-2
- CS-0057917
-
- MDL: MFCD13192347
- Inchi: 1S/C7H9N5/c1-12-4-5(2-10-12)6-3-9-11-7(6)8/h2-4H,1H3,(H3,8,9,11)
- InChI Key: VPJIDHLGGJAEOZ-UHFFFAOYSA-N
- SMILES: N1(C)C=C(C=N1)C1C=NNC=1N
Computed Properties
- Exact Mass: 163.08600
- Monoisotopic Mass: 163.08579531Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 72.5Ų
Experimental Properties
- PSA: 72.52000
- LogP: 0.97360
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332458-100mg |
4-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
930286-91-2 | 95%+ | 100mg |
$911 | 2021-08-18 | |
| Chemenu | CM332458-250mg |
4-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
930286-91-2 | 95%+ | 250mg |
$1367 | 2021-08-18 | |
| Chemenu | CM332458-1g |
4-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
930286-91-2 | 95%+ | 1g |
$2116 | 2021-08-18 | |
| Chemenu | CM332458-1g |
4-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
930286-91-2 | 95%+ | 1g |
$794 | 2024-07-19 | |
| Alichem | A049006107-1g |
1'-Methyl-1h,1'h-[4,4'-bipyrazol]-5-amine |
930286-91-2 | 95% | 1g |
$853.45 | 2023-08-31 | |
| eNovation Chemicals LLC | D585048-1g |
4-(1-methylpyrazol-4-yl)-1H-pyrazol-5-amine |
930286-91-2 | 95% | 1g |
$1200 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65968-100MG |
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
930286-91-2 | 95% | 100MG |
¥ 1,353.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65968-250MG |
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
930286-91-2 | 95% | 250MG |
¥ 2,164.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65968-500MG |
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
930286-91-2 | 95% | 500MG |
¥ 3,603.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65968-1G |
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
930286-91-2 | 95% | 1g |
¥ 5,405.00 | 2023-04-12 |
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine Suppliers
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine: A Multifunctional Pyrazole-Based Compound with Promising Therapeutic Potential
4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine, with the chemical structure defined by its CAS No. 930286-91-2, represents a novel class of pyrazole derivatives that have garnered significant attention in the field of medicinal chemistry. This compound exhibits unique structural features, including two pyrazole rings connected through a methylene bridge, which may contribute to its diverse pharmacological profiles. Recent studies have highlighted its potential applications in modulating cellular signaling pathways, making it a valuable candidate for further exploration in drug discovery.
Pyrazole derivatives have long been recognized for their broad biological activities, ranging from anti-inflammatory to antitumor properties. The 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine compound, in particular, has shown promising results in preclinical studies. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of specific kinases involved in cancer progression. This finding aligns with the growing interest in targeting protein kinases as a therapeutic strategy for various malignancies.
The molecular structure of 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine is characterized by the presence of two pyrazole rings, which are heterocyclic compounds containing two nitrogen atoms. The 1-methyl-1H-pyrazol-4-yl substituent introduces additional steric and electronic effects, potentially enhancing its interaction with target proteins. The synthesis of this compound often involves multi-step organic reactions, including coupling reactions and ring-forming processes, which are critical for achieving the desired stereochemistry and functional group orientation.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine with various biological targets. Molecular docking studies have revealed its potential to bind to the active sites of enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are implicated in inflammatory and proliferative diseases. These computational models provide a foundation for rational drug design and optimization of the compound's pharmacological properties.
In the realm of pharmacokinetics, the 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine compound has been evaluated for its metabolic stability and bioavailability. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits moderate metabolic stability in liver microsomes, suggesting its potential for oral administration. However, further in vivo studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profiles in different animal models.
The therapeutic potential of 4-(1-methyl-1H-pyrazol-4-y1)-1H-pyrazol-3-amine extends beyond its direct pharmacological effects. Its ability to modulate intracellular signaling pathways has sparked interest in its application for neurodegenerative disorders. A 2023 preclinical study published in Neuropharmacology demonstrated that this compound could reduce oxidative stress and neuroinflammation in models of Alzheimer's disease, highlighting its potential as a neuroprotective agent.
From a synthetic chemistry perspective, the preparation of 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine involves a series of well-defined reaction steps. The first step typically involves the synthesis of the 1-methyl-1H-pyrazol-4-yl group, which can be achieved through a nucleophilic substitution reaction using appropriate reagents. The subsequent coupling reaction with the 1H-pyrazol-3-amine moiety requires precise control of reaction conditions to ensure the formation of the desired product without side reactions.
Recent developments in asymmetric catalysis have opened new avenues for the enantioselective synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine. A 2024 study in Organic Letters reported the use of chiral catalysts to achieve high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity. This advancement underscores the importance of chiral chemistry in the development of more effective and safer drugs.
The therapeutic applications of 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine are being explored across multiple disease models. In oncology, its ability to inhibit the PI3K/AKT/mTOR pathway has been linked to the suppression of tumor cell proliferation. A 2023 study in Cancer Research demonstrated that this compound could induce apoptosis in breast cancer cell lines, suggesting its potential as a targeted therapy for hormone-resistant tumors.
From a pharmacological standpoint, the 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine compound has been evaluated for its potential to modulate immune responses. A 2024 study in Immunology Letters found that this compound could enhance the activity of T-cells while reducing the production of pro-inflammatory cytokines, making it a promising candidate for autoimmune disease treatment.
In conclusion, 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine represents a versatile compound with significant potential in various therapeutic areas. Its unique molecular structure and diverse pharmacological activities make it an attractive target for further research and development. As the field of medicinal chemistry continues to evolve, the exploration of this compound's properties and applications is expected to yield valuable insights for the design of more effective therapeutic agents.
930286-91-2 (4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine) Related Products
- 30823-51-9(1-methyl-4-phenyl-1H-pyrazol-3-amine)
- 21230-50-2(1-Methyl-3-amino-4-cyanopyrazole)
- 1461705-65-6(4-(aminomethyl)-1-methyl-1H-pyrazol-3-amine)
- 1174882-85-9(1-ethyl-4-methyl-1H-pyrazol-3-amine)
- 930300-12-2(4-(1-methylpyrazol-4-yl)-1h-pyrazol-5-amine)
- 93115-68-5(1-methyl-4-phenyl-1H-pyrazol-3-amine hydrochloride)
- 1782569-25-8(3-Amino-4-(4-bromophenyl)-1-methylpyrazole)
- 30823-52-0(1-Methyl-4-phenyl-1H-pyrazol-5-amine)
- 3524-49-0(1,4-Dimethyl-1H-pyrazol-5-amine)
- 85485-61-6(1,4-dimethyl-1H-pyrazol-3-amine)